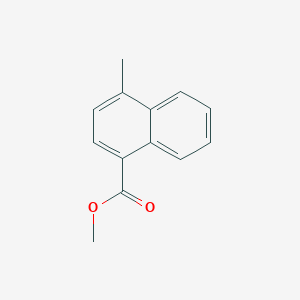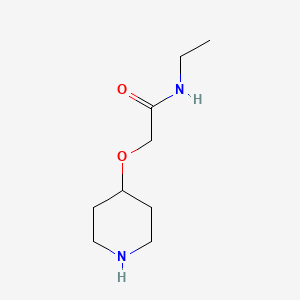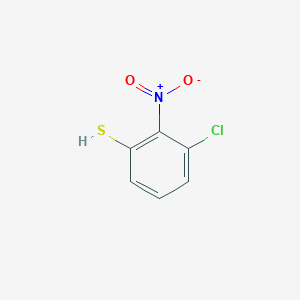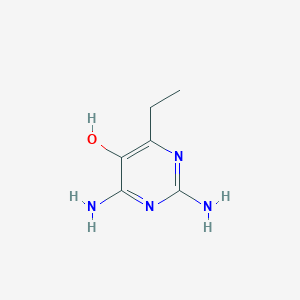![molecular formula C62H82N16O12 B1629582 [des-Gly10, D-Phe6]-LH-RH ethylamide CAS No. 57773-64-5](/img/structure/B1629582.png)
[des-Gly10, D-Phe6]-LH-RH ethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[des-Gly10, D-Phe6]-LH-RH ethylamide is a complex peptide compound with the molecular formula C62H82N16O12 and a molecular weight of 1243.4 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [des-Gly10, D-Phe6]-LH-RH ethylamide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature, pH, and solvent choice, are crucial for efficient production. Purification steps, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[des-Gly10, D-Phe6]-LH-RH ethylamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present within the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or nitrated derivatives, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
[des-Gly10, D-Phe6]-LH-RH ethylamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, although not intended for clinical use.
Industry: Utilized in the development of peptide-based materials and as a reference standard in analytical methods.
Mecanismo De Acción
The mechanism of action of [des-Gly10, D-Phe6]-LH-RH ethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxoprolylhistidyltryptophylseryltyrosyltryptophylleucylarginyl-N-ethylprolinamide: A similar peptide with slight variations in its amino acid sequence.
5-Oxoprolylhistidyltryptophylseryltyrosylglycylleucylarginylprolylglycinamide: Another related peptide with different amino acid residues.
Uniqueness
[des-Gly10, D-Phe6]-LH-RH ethylamide is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene and N-ethylprolinamide groups. These structural features contribute to its distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
57773-64-5 |
|---|---|
Fórmula molecular |
C62H82N16O12 |
Peso molecular |
1243.4 g/mol |
Nombre IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67) |
Clave InChI |
DCHIRKIHIUVOFN-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
SMILES canónico |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
Pictogramas |
Health Hazard |
Secuencia |
XHWSYFLRP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one](/img/structure/B1629502.png)


![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B1629509.png)







